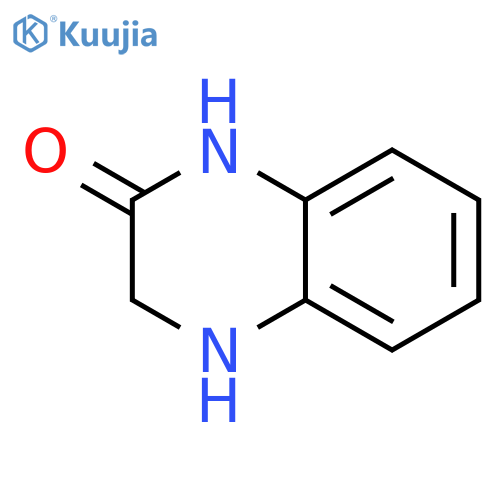Cas no 59564-59-9 (3,4-dihydro-1H-quinoxalin-2-one)

59564-59-9 structure
商品名:3,4-dihydro-1H-quinoxalin-2-one
3,4-dihydro-1H-quinoxalin-2-one 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydroquinoxalin-2(1H)-one
- 2(1H)-Quinoxalinone,3,4-dihydro-
- 3,4-Dihydro-1H-quinazolin-2-one
- 3,4-Dihydro-1H-quinoxalin-2-one
- 3,4-Dihydro-2(1H)quinoxalinone
- 3,4-Dihydroquinoxalin-2-one
- NSC 73534
- SCHEMBL37900
- 3,4-Dihydro-quinoxalin-2-ol
- CS-0046843
- MFCD00204133
- DTXSID50208236
- BCP32428
- AKOS002337310
- SCHEMBL8317265
- Oprea1_130717
- EN300-04190
- NSC-73534
- FT-0677245
- 1,3,4-trihydroquinoxalin-2-one
- F0176-0217
- J-511199
- 3-AMINO-3-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YL)-PROPIONICACID
- AB04744
- EU-0033356
- BS-13392
- 3,4-Dihydro-2-[1H]quinoxalinone
- CHEMBL4583027
- SY018411
- NSC73534
- Z56990723
- BB 0219703
- SUR8F7X7R2
- Oprea1_202240
- 2(1h)-quinoxalinone, 3,4-dihydro-
- 1,2,3,4-tetrahydroquinoxalin-2-one
- 59564-59-9
- A832368
- 1,2,3,4-Tetrahydro-2-quinoxalinone
- AKOS000271556
- 3,4-DIHYDRO-2(1H)-QUINOXALINONE
- AC-29525
- AM20040808
- Oprea1_146653
- DB-072661
- STK500722
- STK506915
- ALBB-006577
- 3,4-dihydroquinoxalin-2-ol
- 3,4-dihydro-1H-quinoxalin-2-one
-
- MDL: MFCD00204133
- インチ: InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11)
- InChIKey: HYTIPJFUWHYQON-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1)NC(=O)CN2
計算された属性
- せいみつぶんしりょう: 148.063663g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 148.063663g/mol
- 単一同位体質量: 148.063663g/mol
- 水素結合トポロジー分子極性表面積: 41.1Ų
- 重原子数: 11
- 複雑さ: 170
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 140-143 ºC
- ようかいど: 溶出度(43 g/l)(25ºC)、
- PSA: 41.13000
- LogP: 1.32660
3,4-dihydro-1H-quinoxalin-2-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Room temperature
3,4-dihydro-1H-quinoxalin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-1g |
3,4-Dihydroquinoxalin-2(1H)-one |
59564-59-9 | 95% | 1g |
¥120.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-5g |
3,4-Dihydroquinoxalin-2(1H)-one |
59564-59-9 | 95% | 5g |
¥352.0 | 2024-04-18 | |
| Chemenu | CM141951-25g |
3,4-Dihydro-1H-quinoxalin-2-one |
59564-59-9 | 97% | 25g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1008945-25g |
3,4-Dihydro-1H-quinoxalin-2-one |
59564-59-9 | 95% | 25g |
$820 | 2024-07-28 | |
| Enamine | EN300-04190-100.0g |
1,2,3,4-tetrahydroquinoxalin-2-one |
59564-59-9 | 95% | 100g |
$3137.0 | 2023-04-30 | |
| Apollo Scientific | OR951424-1g |
3,4-Dihydro-1H-quinoxalin-2-one |
59564-59-9 | 97% | 1g |
£38.00 | 2025-02-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-25g |
3,4-Dihydroquinoxalin-2(1H)-one |
59564-59-9 | 95% | 25g |
¥1167.0 | 2024-04-18 | |
| TRC | D451625-50mg |
3,4-Dihydro-1H-quinoxalin-2-one |
59564-59-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI224-200mg |
3,4-dihydro-1H-quinoxalin-2-one |
59564-59-9 | 95% | 200mg |
132.0CNY | 2021-08-05 | |
| abcr | AB307499-5 g |
3,4-Dihydroquinoxalin-2(1H)-one, 95%; . |
59564-59-9 | 95% | 5 g |
€380.10 | 2023-07-19 |
3,4-dihydro-1H-quinoxalin-2-one 関連文献
-
Yixiao Pan,Changjun Chen,Xin Xu,Haoqiang Zhao,Jiahong Han,Huanrong Li,Lijin Xu,Qinghua Fan,Jianliang Xiao Green Chem. 2018 20 403
-
Jelena Petronijevi?,Zorica Bugar?i?,Goran A. Bogdanovi?,Sr?an Stefanovi?,Nenad Jankovi? Green Chem. 2017 19 707
-
Ding-Er Wu,Qi-Chao Yao,Min Xia Phys. Chem. Chem. Phys. 2015 17 3287
-
Kiran,Payal Rani,Sandhya Chahal,Jayant Sindhu,Sudhir Kumar,Rajender S. Varma,Rajvir Singh New J. Chem. 2021 45 18722
-
Xia Zhang,Jingchao Chen,Ruhima Khan,Guoli Shen,Zhenxiu He,Yongyun Zhou,Baomin Fan Org. Biomol. Chem. 2019 17 10142
59564-59-9 (3,4-dihydro-1H-quinoxalin-2-one) 関連製品
- 15804-19-0(2,3-Dihydroxyquinoxaline)
- 114-83-0(N'-Phenylacetohydrazide)
- 51-66-1(N-(4-Methoxyphenyl)acetamide)
- 92-02-4(N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide)
- 102-28-3(3'-Aminoacetanilide)
- 91-49-6(N-Butyl-N-phenylacetamide)
- 93-42-5(2-Mercapto-N-(2-naphthyl)acetamide)
- 103-90-2(Acetaminophen)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
atkchemica
(CAS:59564-59-9)3,4-dihydro-1H-quinoxalin-2-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:59564-59-9)3,4-dihydro-1H-quinoxalin-2-one

清らかである:99%
はかる:25g
価格 ($):312.0